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Compound of Interest

Compound Name: 4-Chloro-5-iodoquinazoline

CAS No.: 959237-13-9

Cat. No.: B1415131 Get Quote

Executive Summary
4-Chloro-5-iodoquinazoline represents a high-value "privileged scaffold" in medicinal

chemistry, particularly within the kinase inhibitor space. Its structural utility lies in its orthogonal

reactivity profile: the C4-chloride serves as an electrophilic handle for nucleophilic aromatic

substitution (

), while the C5-iodide provides a site-selective handle for transition-metal-catalyzed cross-
coupling (e.g., Suzuki-Miyaura, Sonogashira).

This guide details the synthesis, reactivity logic, and experimental protocols for leveraging this

building block. A key focus is placed on the regiochemical integrity required to differentiate the

reactive C4 and C5 positions, enabling the precise construction of polysubstituted heterocyclic

libraries.

Synthesis of the Building Block
The synthesis of 4-chloro-5-iodoquinazoline is a two-step sequence starting from 2-amino-6-

iodobenzoic acid (6-iodoanthranilic acid). Note the numbering shift: the substituent at position 6

of the anthranilic acid becomes position 5 in the final quinazoline ring system.

Step 1: Cyclocondensation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1415131?utm_src=pdf-interest
https://www.benchchem.com/product/b1415131?utm_src=pdf-body
https://www.benchchem.com/product/b1415131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1415131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The formation of the quinazolinone core is achieved by condensing the anthranilic acid

derivative with a formamide equivalent.

Reagents: Formamidine acetate (preferred for milder conditions) or Formamide (requires

higher heat).

Mechanism: The amino group attacks the formamidine, followed by ring closure of the amide

nitrogen onto the carboxylic acid/ester, eliminating water/alcohol.

Step 2: Deoxychlorination
Conversion of the lactam (tautomeric with 4-hydroxy) to the 4-chloro derivative.

Reagents: Phosphoryl chloride (

) or Thionyl chloride (

).

Catalyst:

-Dimethylformamide (DMF) is essential. It forms the reactive Vilsmeier-Haack reagent
(chloroiminium species), which activates the lactam oxygen for displacement.

Visualization: Synthesis Flowchart
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Figure 1: Synthetic route from 6-iodoanthranilic acid to the target building block.

Chemo-Selectivity & Reactivity Profile
The utility of 4-chloro-5-iodoquinazoline relies on the distinct reactivity of its two halogenated

positions.
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The C4-Chloride (Electrophilic)
Nature: Highly electron-deficient due to the adjacent N3 and C4a nitrogens.

Primary Reactivity:

(Nucleophilic Aromatic Substitution).[1]

Conditions: Reacts readily with amines, thiols, and alkoxides under mild basic conditions

(e.g.,

, alcohol solvent,

).

Metal Sensitivity: Can participate in Pd-coupling, but

is kinetically favored in the absence of metal catalysts.

The C5-Iodide (Halogen Bond/Oxidative Addition)
Nature: Aryl iodide, sterically congested (peri-position to N1 and C4).

Primary Reactivity:Oxidative Addition to Pd(0).[2]

Conditions: Requires transition metal catalysis (Suzuki, Sonogashira, Heck).

Selectivity Rule: In a Pd-catalyzed reaction, the C-I bond is generally more reactive than the

C-Cl bond (Bond Dissociation Energy: C-I < C-Cl). However, to avoid side reactions at C4,

the standard workflow dictates functionalizing C4 first via

, then C5 via coupling.

Visualization: Orthogonal Reactivity Logic
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Figure 2: Divergent reactivity map. Path A is the recommended robust workflow for library

generation.

Experimental Protocols
Protocol A: Functionalization at C4
Objective: To install an amine motif at C4 while preserving the C5-iodide for later steps.

Setup: In a round-bottom flask, dissolve 4-chloro-5-iodoquinazoline (1.0 equiv) in

anhydrous Isopropanol (IPA) or Acetonitrile (MeCN) (0.2 M concentration).

Addition: Add the nucleophilic amine (1.1 equiv) and Diisopropylethylamine (DIPEA) (1.5

equiv).

Reaction: Heat to reflux (IPA) or
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(MeCN) for 2–4 hours. Monitor by TLC/LCMS.

Note: The reaction is usually fast. Prolonged heating may cause minor de-iodination if

reducing agents are present, though rare.

Workup: Cool to room temperature.

If product precipitates: Filter and wash with cold ether/pentane.

If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine. Dry over

.

Yield: Typically 85–95%.

Protocol B: Suzuki-Miyaura Coupling at C5
Objective: To cross-couple an aryl boronic acid to the C5-position of the 4-amino-5-

iodoquinazoline intermediate.

Setup: Charge a reaction vial with 4-amino-5-iodoquinazoline (1.0 equiv), Aryl boronic acid

(1.2–1.5 equiv), and base (

or

, 2.0–3.0 equiv).

Solvent: Add Dioxane/Water (4:1) or Toluene/EtOH/Water (4:1:1). Degas by sparging with

Argon for 10 mins.

Catalyst: Add

(5 mol%) or

(5 mol%).

Reaction: Seal and heat to

for 4–12 hours (or microwave at

for 30 mins).
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Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water. Purify via silica

gel chromatography.

Steric Note: The C5 position is sterically crowded. Boronic acids with ortho-substituents

may require highly active catalysts (e.g., XPhos Pd G2) and higher temperatures.

Applications in Drug Discovery
The 4,5-disubstituted quinazoline scaffold is a bioisostere for the adenine ring of ATP, making it

a potent scaffold for Kinase Inhibitors.

Target Class Mechanism
Structural Role of 4-Cl-5-I
Deriv.[3][4]

EGFR Inhibitors ATP-competitive

C4-amine binds to the hinge

region; C5-aryl extends into

the hydrophobic pocket

(gatekeeper).

Covalent Inhibitors Michael Acceptor

C4-position can be substituted

with acrylamides to target Cys

residues (e.g., Cys797 in

EGFR).

Dual Inhibitors Multi-kinase

C5-substitution alters the

shape of the inhibitor, tuning

selectivity between EGFR,

VEGFR, and PDGFR.

Safety & Handling
Hazards: 4-Chloro-5-iodoquinazoline is a potent skin and eye irritant. It may cause

sensitization.

Hydrolysis: The C4-Cl bond is sensitive to moisture. Store under inert atmosphere

(Argon/Nitrogen) at

or
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.

Waste: Dispose of halogenated organic waste in designated streams. Palladium waste must

be scavenged or disposed of as heavy metal waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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